N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide
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Overview
Description
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide is a chemical compound with a complex structure that includes a cyanophenyl group, a dimethylhexenyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, compounds with a cyanophenyl group have been shown to interact selectively with G-quadruplex DNA, inhibiting the proliferation of cancer cells . The acetamide moiety can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzonitrile: This compound shares the acetamide and nitrile groups but lacks the dimethylhexenyl chain.
N-(4-Cyanophenyl)acetamide: Similar in structure but without the additional substituents on the hexenyl chain.
Uniqueness
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide is unique due to its combination of a cyanophenyl group, a dimethylhexenyl chain, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
924648-75-9 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide |
InChI |
InChI=1S/C17H22N2O/c1-13(20)19-17(4,5)11-10-16(2,3)15-8-6-14(12-18)7-9-15/h6-11H,1-5H3,(H,19,20) |
InChI Key |
HCKXPOHLUCSTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C=CC(C)(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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